molecular formula C6H8N2O2 B049331 2,5-Dimethoxypyrazine CAS No. 117856-61-8

2,5-Dimethoxypyrazine

Cat. No.: B049331
CAS No.: 117856-61-8
M. Wt: 140.14 g/mol
InChI Key: BBERXJJYPMNVAI-UHFFFAOYSA-N
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Description

2,5-Dimethoxypyrazine is an organic compound belonging to the pyrazine family. It is characterized by the presence of two methoxy groups attached to the 2nd and 5th positions of the pyrazine ring. This compound is known for its distinct odor, which is often described as earthy or nutty. It is used in various applications, including flavoring agents and chemical research.

Mechanism of Action

Target of Action

It is known to be used as a flavor additive and odorant in various foods and products , suggesting that its targets could be olfactory and gustatory receptors.

Action Environment

The action, efficacy, and stability of 2,5-Dimethoxypyrazine can be influenced by various environmental factors. For instance, its sensory effects can be affected by the presence of other flavors and odors. Its stability may also be influenced by factors such as temperature, pH, and exposure to light or oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxypyrazine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amino-acetone derivatives in the presence of oxidizing agents. For instance, the use of ammonium persulfate as an oxidizing agent has been reported to improve the yield and efficiency of the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization methods. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxypyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. This allows for the modification of the compound to create derivatives with different properties.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethoxypyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its potential therapeutic applications is ongoing. It is being explored as a potential drug candidate for various medical conditions.

    Industry: this compound is used in the flavor and fragrance industry due to its distinct odor.

Comparison with Similar Compounds

    2,5-Dimethylpyrazine: This compound is similar in structure but has methyl groups instead of methoxy groups.

    2,5-Dimethoxypyridine: Another similar compound with a pyridine ring instead of a pyrazine ring.

Uniqueness: 2,5-Dimethoxypyrazine is unique due to its specific substitution pattern and the presence of methoxy groups. This gives it distinct chemical and physical properties, making it valuable in various applications, particularly in the flavor and fragrance industry.

Properties

IUPAC Name

2,5-dimethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-8-6(10-2)4-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBERXJJYPMNVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556816
Record name 2,5-Dimethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117856-61-8
Record name 2,5-Dimethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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